molecular formula C17H16O3 B14813658 4-Propanoylphenyl 4-methylbenzoate

4-Propanoylphenyl 4-methylbenzoate

Cat. No.: B14813658
M. Wt: 268.31 g/mol
InChI Key: LDAJHFQNMQGLJJ-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 4-methylbenzoate is an organic compound with the molecular formula C17H16O3 It is an ester formed from the reaction between 4-propanoylphenol and 4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 4-methylbenzoate typically involves the esterification of 4-propanoylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.

Major Products Formed

    Oxidation: 4-Propanoylbenzoic acid and 4-methylbenzoic acid.

    Reduction: 4-Propanoylphenyl 4-methylbenzyl alcohol.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

4-Propanoylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar structure but different substituents.

    Ethyl benzoate: Another ester with ethyl group instead of propanoyl.

    Propyl benzoate: Similar ester with a propyl group.

Uniqueness

4-Propanoylphenyl 4-methylbenzoate is unique due to the presence of both propanoyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-propanoylphenyl) 4-methylbenzoate

InChI

InChI=1S/C17H16O3/c1-3-16(18)13-8-10-15(11-9-13)20-17(19)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3

InChI Key

LDAJHFQNMQGLJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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